molecular formula C11H14N4O5S B6471738 methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate CAS No. 2640882-02-4

methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B6471738
CAS No.: 2640882-02-4
M. Wt: 314.32 g/mol
InChI Key: YCPJZAOQGPFNEB-UHFFFAOYSA-N
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Description

Methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a useful research compound. Its molecular formula is C11H14N4O5S and its molecular weight is 314.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.06849073 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antiviral properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in the presence of a base such as triethylamine in an anhydrous solvent like dioxane. This method allows for the introduction of the oxadiazole unit into the thiadiazine framework.

Antiviral Activity

Recent studies have highlighted the compound's efficacy as an inhibitor of Hepatitis B virus (HBV). In vitro assays using human hepatoma cell lines (HepG2) demonstrated that the compound could inhibit HBV replication by up to 80% at a concentration of 10 µM . This suggests that it may serve as a promising candidate for further development into an antiviral medication against HBV .

Antibacterial and Antiparasitic Properties

The biological profile of similar thiadiazine derivatives indicates that they possess antibacterial and antiparasitic properties. For instance:

  • Antibacterial Activity: Compounds with similar structures have been shown to inhibit various bacterial strains effectively.
  • Antiparasitic Activity: Certain derivatives exhibit activity against protozoan parasites like Trypanosoma cruzi .

Case Study 1: Antiviral Efficacy Against HBV

In a controlled study, methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-thiadiazine was tested against HBV using a replication model. The results indicated a significant reduction in viral load and highlighted the compound's potential mechanism of action involving interaction with viral capsid proteins.

Case Study 2: Structural Analysis and Molecular Docking

A molecular docking study assessed the binding affinity of the compound to HBV targets. The results showed favorable interactions with key amino acids in the viral capsid protein, suggesting that structural modifications could enhance its antiviral potency .

Comparative Analysis of Biological Activities

Compound NameAntiviral ActivityAntibacterial ActivityAntiparasitic Activity
Methyl 2-[...]80% inhibition at 10 µMModerateActive against T. cruzi
Similar ThiadiazinesVariableHigh against Gram-positive bacteriaEffective against Leishmania

Properties

IUPAC Name

methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5S/c1-4-9-12-10(20-13-9)6-15-5-8(11(16)19-3)7(2)14-21(15,17)18/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPJZAOQGPFNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2C=C(C(=NS2(=O)=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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